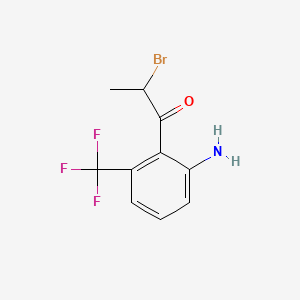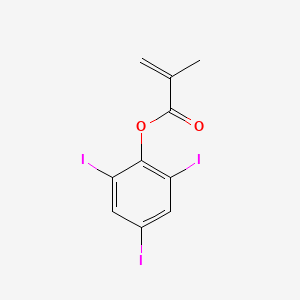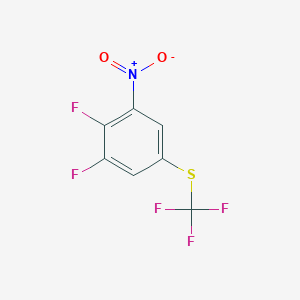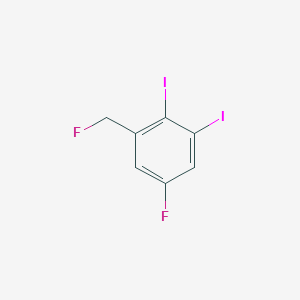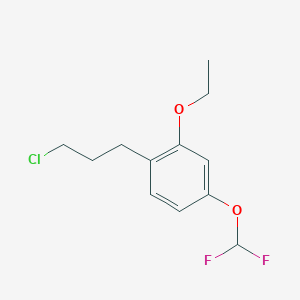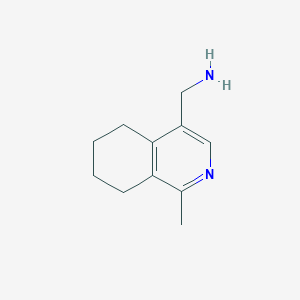
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes an aminomethyl group attached to a tetrahydroisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and formaldehyde.
Reaction Conditions: The aminomethylation reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Procedure: The starting material is reacted with formaldehyde and a primary amine in the presence of the base. The reaction mixture is then heated to promote the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-.
Industrial Production Methods
In an industrial setting, the production of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-.
4-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group, used in different applications.
4-Aminopyridine: A compound with similar structural features, used in neurological research.
Uniqueness
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its tetrahydroisoquinoline core provides stability, while the aminomethyl group offers reactivity, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
(1-methyl-5,6,7,8-tetrahydroisoquinolin-4-yl)methanamine |
InChI |
InChI=1S/C11H16N2/c1-8-10-4-2-3-5-11(10)9(6-12)7-13-8/h7H,2-6,12H2,1H3 |
Clé InChI |
UKGHPDCCFNODSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C2=C1CCCC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14063698.png)
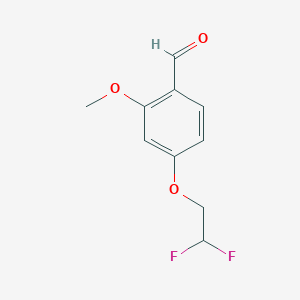
![N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14063726.png)


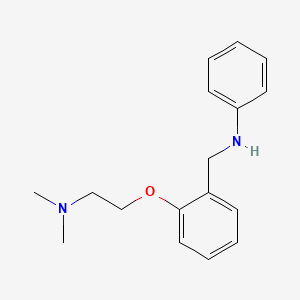
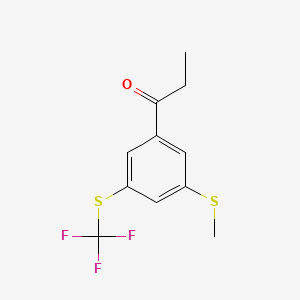
![{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile](/img/structure/B14063764.png)
